molecular formula C7H5F7N2 B1586605 3-(heptafluoropropyl)-5-methyl-1H-pyrazole CAS No. 75823-64-2

3-(heptafluoropropyl)-5-methyl-1H-pyrazole

Cat. No. B1586605
CAS RN: 75823-64-2
M. Wt: 250.12 g/mol
InChI Key: HGKNTSQKMGECCF-UHFFFAOYSA-N
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Description

This typically includes the compound’s systematic name, its molecular formula, and its structural formula.



Synthesis Analysis

This involves detailing the methods and reagents used in the compound’s synthesis.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.



Chemical Reactions Analysis

This involves studying the compound’s reactivity and the types of chemical reactions it undergoes.



Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, and spectral properties.


Scientific Research Applications

Synthesis and Characterization

A study detailed the synthesis of various fluorinated pyrazoles, including 3-(heptafluoropropyl)-5-methyl-1H-pyrazole, emphasizing low-cost and accessible starting materials. The thermal properties of these pyrazoles were explored using differential scanning calorimetry, highlighting their potential application in materials science due to their unique thermal characteristics (Grünebaum et al., 2016).

Electrolyte Additives for Lithium-Ion Batteries

Another research application of 3-(heptafluoropropyl)-5-methyl-1H-pyrazole is found in the field of lithium-ion batteries (LIBs). A novel methylated derivative was synthesized and evaluated as a high-voltage electrolyte additive. This compound showed improved performance over traditional additives, demonstrating the potential of pyrazole derivatives in enhancing the efficiency and longevity of LIBs (von Aspern et al., 2020).

Charge-Transfer Chemistry

The charge-transfer chemistry of fluorine-containing pyrazole derivatives was explored, indicating their significance in medicinal chemistry. The study on 1-methyl-3-trifluoromethyl-2-pyrazoline-5-one, a related compound, suggested potential applications in developing pharmaceuticals and understanding molecular interactions critical in drug design (Adam et al., 2021).

Antimicrobial Agents

Pyrazole derivatives, through a Vilsmeier–Haack reaction approach, were synthesized for potential antimicrobial applications. This synthesis produced compounds with broad-spectrum antimicrobial activities, underlining the versatility of pyrazole derivatives in pharmaceutical research and development for new antimicrobial agents (Bhat et al., 2016).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, potential applications, and areas that require further study.


For a specific compound, these details would be found in the scientific literature. Databases such as PubMed for biomedical literature, Web of Science for various scientific disciplines, and SciFinder for chemical information would be useful resources. Please consult with a chemistry professional or a librarian for more specific guidance.


properties

IUPAC Name

3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F7N2/c1-3-2-4(16-15-3)5(8,9)6(10,11)7(12,13)14/h2H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKNTSQKMGECCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F7N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379290
Record name 3-(Heptafluoropropyl)-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(heptafluoropropyl)-5-methyl-1H-pyrazole

CAS RN

75823-64-2
Record name 3-(Heptafluoropropyl)-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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